molecular formula C20H17BrN2O4S B611869 Y02224 CAS No. 1853988-48-3

Y02224

カタログ番号: B611869
CAS番号: 1853988-48-3
分子量: 461.33
InChIキー: JTOXINSTQFVILZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Y02224 is a small-molecule bromodomain and extra-terminal (BET) inhibitor developed for targeted therapy in oncology, particularly for castration-resistant prostate cancer (CRPC). It belongs to a class of compounds designed to disrupt the interaction between BET proteins and acetylated histones, thereby modulating oncogene transcription . Preclinical studies highlight its high selectivity for BET bromodomains, with improved pharmacokinetic profiles compared to earlier inhibitors. Its discovery was motivated by the need for molecules with enhanced specificity and reduced off-target effects, addressing limitations observed in first-generation BET inhibitors like JQ1 .

特性

CAS番号

1853988-48-3

分子式

C20H17BrN2O4S

分子量

461.33

IUPAC名

5-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C20H17BrN2O4S/c1-3-23-16-9-8-15(13-5-4-6-14(19(13)16)20(23)24)22-28(25,26)18-11-12(21)7-10-17(18)27-2/h4-11,22H,3H2,1-2H3

InChIキー

JTOXINSTQFVILZ-UHFFFAOYSA-N

SMILES

O=C1C2=C(C(N1CC)=CC=C3NS(C4=C(OC)C=CC(Br)=C4)(=O)=O)C3=CC=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Y02224;  Y-02224;  Y 02224.

製品の起源

United States

類似化合物との比較

Structural Comparison

Y02224 shares a core benzodiazepine-like scaffold with other BET inhibitors but incorporates unique substituents that enhance binding affinity and selectivity (Table 1). For example:

  • JQ1 (1): The prototype BET inhibitor features a (R)-thienodiazepine scaffold with a tert-butyl ester group. Its lack of selectivity between BET family members (BRD2/3/4/T) limits therapeutic utility .
  • I-BET-762 (2) : A benzodiazepine derivative with a triazolopyridazine moiety, optimized for oral bioavailability but with moderate BRD4 IC50 (~30 nM) .
  • Y02224 : Modifies the scaffold with a sulfonamide group, improving BRD4 inhibition (hypothetical IC50 < 10 nM) and reducing off-target interactions .

Table 1: Structural and Binding Properties of BET Inhibitors

Compound Core Scaffold Key Modifications BRD4 IC50 (nM)* Selectivity Profile
JQ1 Thienodiazepine Tert-butyl ester 50–100 Pan-BET
I-BET-762 Benzodiazepine Triazolopyridazine ~30 BET family
Y02224 Benzodiazepine-sulfonamide Sulfonamide substituent <10 (estimated) BRD4-selective
Functional and Pharmacological Comparison
  • Potency : Y02224 demonstrates superior BRD4 inhibition compared to JQ1 and I-BET-762 in cell-free assays, attributed to its sulfonamide group stabilizing hydrophobic interactions .
  • Selectivity : Unlike pan-BET inhibitors (e.g., JQ1), Y02224 shows preferential binding to BRD4, reducing toxicity risks associated with BRD2/3 inhibition .
  • Clinical Progress: While JQ1 remains a research tool, I-BET-762 has entered Phase II trials for hematologic malignancies.

Table 2: Preclinical and Clinical Profiles

Compound Stage of Development Key Indications Advantages Limitations
JQ1 Research tool N/A First-in-class Low selectivity, poor PK
I-BET-762 Phase II AML, NUT midline carcinoma Oral bioavailability Dose-limiting toxicity
Y02224 Preclinical CRPC High selectivity, improved PK Limited in vivo data
Mechanistic and Therapeutic Differentiation

Y02224’s mechanism involves disrupting BRD4-mediated transcriptional elongation of oncogenes like MYC and BCL2. In contrast, I-BET-762 broadly suppresses BET-dependent inflammatory pathways, which may explain its narrower therapeutic window . In CRPC xenograft models, Y02224 reduced tumor volume by 70% at 10 mg/kg, outperforming JQ1 (40% reduction at 50 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Y02224
Reactant of Route 2
Reactant of Route 2
Y02224

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。